![molecular formula C11H17N3O2 B14413198 (Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium](/img/structure/B14413198.png)
(Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazinylidene group attached to a 4-ethoxyphenyl ring, making it a subject of interest in organic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium typically involves the reaction of 4-ethoxyphenylhydrazine with appropriate aldehydes or ketones under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is usually heated to reflux, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives. Substitution reactions can result in a wide range of functionalized products .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biological and medical research, this compound has shown promise as a potential therapeutic agent. Studies have explored its antimicrobial, anticancer, and antioxidant properties. Its ability to interact with biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other organic compounds .
Mecanismo De Acción
The mechanism of action of (Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate: This compound shares a similar hydrazinylidene structure but differs in the substituents attached to the phenyl ring.
Ethyl 4-[(2Z)-2-(2-oxo[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-ylidene)hydrazinyl]benzoate: Another related compound with a different core structure but similar functional groups.
Uniqueness
(Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium is unique due to its specific combination of functional groups and structural features.
Propiedades
Fórmula molecular |
C11H17N3O2 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
(Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium |
InChI |
InChI=1S/C11H17N3O2/c1-3-9-14(15)13-12-10-5-7-11(8-6-10)16-4-2/h5-8,12H,3-4,9H2,1-2H3/b14-13- |
Clave InChI |
MUIDBFRIWSZMPW-YPKPFQOOSA-N |
SMILES isomérico |
CCC/[N+](=N/NC1=CC=C(C=C1)OCC)/[O-] |
SMILES canónico |
CCC[N+](=NNC1=CC=C(C=C1)OCC)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-N-(4-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14413115.png)

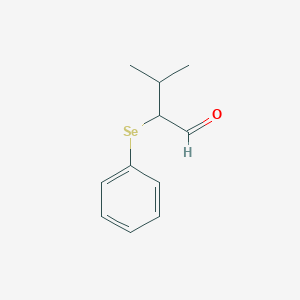

![1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14413132.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[cyclohexyl(phenylmethyl)amino]-6'-(diethylamino)-](/img/structure/B14413134.png)
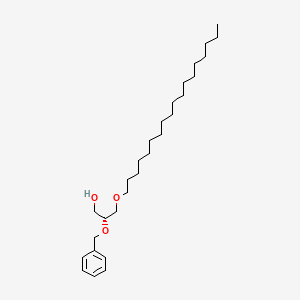
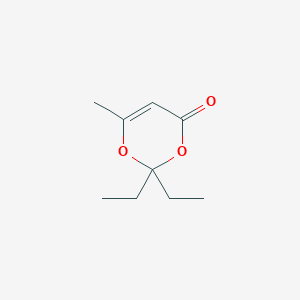

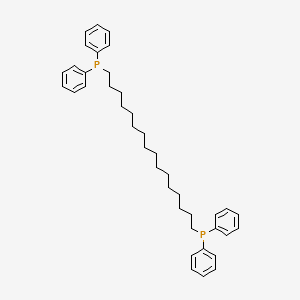
![N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]acetamide](/img/structure/B14413163.png)
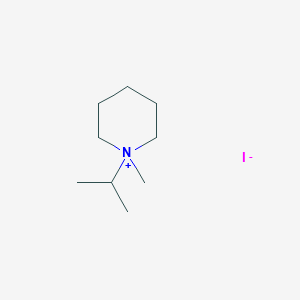
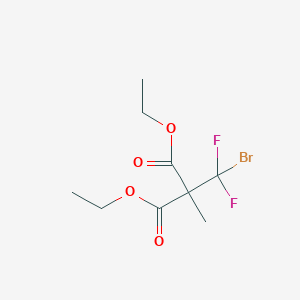
![2-Bromo-1-[tert-butyl(dimethyl)silyl]-3-methylbut-2-en-1-one](/img/structure/B14413187.png)
